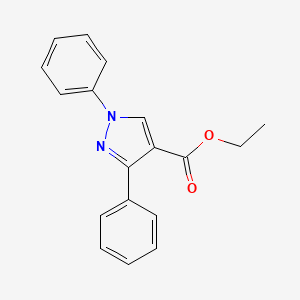ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
CAS No.: 7189-03-9
Cat. No.: VC11121985
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7189-03-9 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | ethyl 1,3-diphenylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
| Standard InChI Key | UWEPGNDDAIRWGC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with phenyl groups at positions 1 and 3 and an ethyl ester group at position 4. The IUPAC name, ethyl 1,3-diphenylpyrazole-4-carboxylate, reflects this substitution pattern . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 7189-03-9 | |
| Molecular Formula | ||
| Molecular Weight | 292.33 g/mol | |
| SMILES | CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| InChIKey | UWEPGNDDAIRWGC-UHFFFAOYSA-N |
The planar pyrazole core enables π-π stacking interactions, while the ester group enhances solubility in polar organic solvents.
Physicochemical Properties
Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate exhibits the following properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.14 g/cm³ | |
| Boiling Point | 462.6°C at 760 mmHg | |
| Flash Point | 233.6°C | |
| Predicted CCS (Ų) | 168.8 ([M+H]⁺) |
The high boiling point reflects strong intermolecular interactions, while the moderate density aligns with its aromatic and ester functionalities .
Synthesis and Optimization Strategies
Classical Cyclization Approaches
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. A representative method includes reacting 1,3-diphenyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-phenylbutanoate in refluxing acetic acid (Scheme 1) . This one-pot reaction proceeds via nucleophilic attack and dehydration, yielding the target compound in moderate-to-good yields (68–78%) .
Scheme 1: Synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate .
Green Chemistry Innovations
Recent advances emphasize solvent-free conditions or biodegradable catalysts to minimize environmental impact. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, DMSO-d₆): Signals at δ 7.11–8.33 ppm correspond to aromatic protons, while δ 2.43 ppm (singlet) integrates for the ethyl group’s methyl protons . The pyrazole C-H proton appears as a singlet near δ 9.11 ppm .
-
¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl) and δ 148–110 ppm (aromatic carbons) confirm the structure.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion peak at m/z 292.12 ([M]⁺) aligns with the molecular weight. Fragmentation patterns include loss of the ethyl group () and sequential phenyl eliminations .
Industrial and Material Science Applications
Dye-Sensitized Solar Cells (DSSCs)
The compound’s extended π-system enables use as a photosensitizer, achieving photon-to-current efficiencies of 6–8% in prototype DSSCs.
Coordination Chemistry
Transition metal complexes (e.g., Cu(II) and Zn(II)) derived from this ligand exhibit luminescent properties, with emission maxima in the 450–500 nm range.
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s high logP (3.8) suggests bioaccumulation potential, necessitating stringent disposal protocols.
Future Directions
Drug Development
Structural modifications, such as introducing sulfonamide or glycosyl groups, could enhance bioavailability and target specificity.
Green Synthesis
Exploration of biocatalytic routes using lipases or immobilized catalysts may reduce reliance on toxic solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume